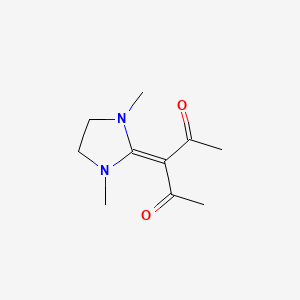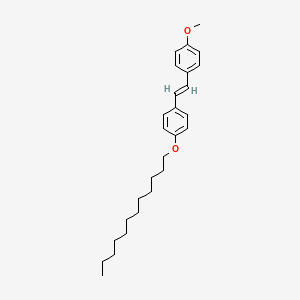
2,4-Pentanedione, 3-(1,3-dimethyl-2-imidazolidinylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Pentanedione, 3-(1,3-dimethyl-2-imidazolidinylidene)- is a chemical compound with the molecular formula C10H16N2O2 It is known for its unique structure, which includes a 2-imidazolidinylidene group attached to a 2,4-pentanedione backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, 3-(1,3-dimethyl-2-imidazolidinylidene)- typically involves the reaction of 2,4-pentanedione with 1,3-dimethyl-2-imidazolidinone. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies and equipment ensures the efficient synthesis of the compound while maintaining safety and environmental standards. The industrial production methods are designed to be cost-effective and scalable to meet the demands of various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Pentanedione, 3-(1,3-dimethyl-2-imidazolidinylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Pentanedione, 3-(1,3-dimethyl-2-imidazolidinylidene)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Pentanedione, 3-(1,3-dimethyl-2-imidazolidinylidene)- involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which may play a role in its biological activities. The exact molecular targets and pathways are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethyl-2,4-pentanedione: A structurally similar compound with different functional groups.
1,3-Dimethyl-2-imidazolidinone: Shares the imidazolidinone moiety but lacks the 2,4-pentanedione backbone.
Uniqueness
2,4-Pentanedione, 3-(1,3-dimethyl-2-imidazolidinylidene)- is unique due to its combined structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
31774-51-3 |
|---|---|
Molekularformel |
C10H16N2O2 |
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
3-(1,3-dimethylimidazolidin-2-ylidene)pentane-2,4-dione |
InChI |
InChI=1S/C10H16N2O2/c1-7(13)9(8(2)14)10-11(3)5-6-12(10)4/h5-6H2,1-4H3 |
InChI-Schlüssel |
MJKFVUZAWAMVRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=C1N(CCN1C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B14676550.png)

![7-Hydroxy-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14676557.png)
![Ethyl 3,3-dioxo-3lambda6-thia-6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14676562.png)
![2-{[(4-Methoxyphenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B14676576.png)




![Bis[4-(chloromethyl)phenyl]methanone](/img/structure/B14676602.png)
![1H,4H-[1,3]Thiazolo[3,4-a]benzimidazole](/img/structure/B14676605.png)
![Methyl 7,7-dimethyl-5-nitrobicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B14676610.png)
![Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B14676613.png)
